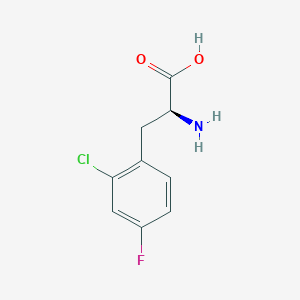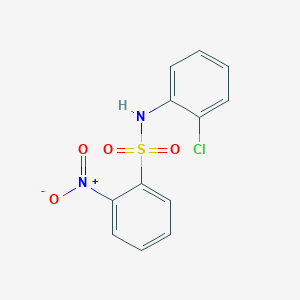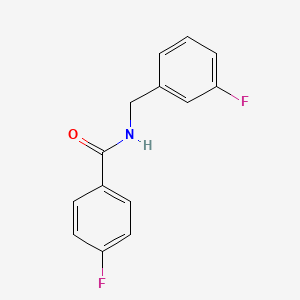
(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid
Übersicht
Beschreibung
“(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid” is an organic compound that belongs to the class of amino acids. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl group (a ring of 6 carbon atoms) that is substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular formula of this compound is C9H9ClFNO2, and its molecular weight is 217.62 . The presence of the (S)- prefix in the name indicates that this compound has a specific stereochemistry, meaning it has a specific three-dimensional arrangement of its atoms .Chemical Reactions Analysis
As an amino acid, this compound could participate in various chemical reactions. For example, it could react with other amino acids to form peptides or proteins. The carboxylic acid group (-COOH) and the amino group (-NH2) are reactive and can participate in condensation reactions to form peptide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, as an amino acid, it would likely be polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Fluorescent Protein Tagging
- Fluorophore Incorporation into Proteins: A study by (Summerer et al., 2006) introduced a fluorescent amino acid, similar in structure to (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid, into proteins. This aids in studying protein structure, dynamics, and interactions in vitro and in vivo.
Medicinal Chemistry and Drug Development
- Dipeptidyl Peptidase IV (DPP IV) Inhibitors: Deng et al. (2008) synthesized variants of the amino acid, exploring its application in the development of DPP IV inhibitors for treating type-2 diabetes. The efficient synthesis and inhibitory activity of these derivatives were highlighted in their work (Deng et al., 2008).
Materials Science and Structural Chemistry
- Vibrational and Electronic Structure Studies: Pallavi and Tonannavar (2020) investigated the zwitterionic structures of a compound related to this compound. They used DFT modeling and spectroscopy to understand its electronic properties (Pallavi & Tonannavar, 2020).
Biologic Evaluation in Imaging
- Positron Emission Tomography Imaging: McConathy et al. (2010) synthesized enantiomers of a similar compound for use in brain tumor imaging using positron emission tomography. They studied the tracer properties for targeting and imaging brain tumors (McConathy et al., 2010).
Synthesis and Structural Analysis
- Synthesis of Fluorinated Analogs: Monclus et al. (1995) described the synthesis of fluorinated analogs of tyrosine, which include structures related to this compound. These are useful in studying the impact of fluorination on amino acid properties (Monclus, Masson, & Luxen, 1995).
Zukünftige Richtungen
The study and application of amino acids in various fields, including medicine, biochemistry, and materials science, is a vibrant area of research. Future directions could involve exploring the biological activity of this compound, its potential uses in peptide synthesis, or its behavior in complex chemical systems .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUFAMXOPAUSIP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B3342000.png)








![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B3342069.png)
